N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide
Description
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is a heterocyclic compound featuring a naphtho[2,1-d][1,3]thiazole core fused with a benzamide moiety substituted by a morpholine sulfonyl group. Its structural features align with bioactive molecules targeting inflammation or microbial pathways, though specific applications remain unconfirmed in the literature reviewed.
Properties
IUPAC Name |
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-2-27-21-12-9-17-5-3-4-6-20(17)22(21)32-24(27)25-23(28)18-7-10-19(11-8-18)33(29,30)26-13-15-31-16-14-26/h3-12H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZOYNKFDJBRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common synthetic routes include:
Formation of Benzothiazole Core: This step often involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Functionalization: The benzothiazole core is then functionalized with various substituents, including the ethyl group and the morpholin-4-ylsulfonyl group. This step may involve nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole core or the morpholinyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, DMF.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide exhibit promising antimicrobial properties. For instance, derivatives of thiazole have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Research
The compound's structural motifs are conducive to interactions with cancer cell targets. Research into thiazole derivatives has demonstrated their efficacy in inhibiting the proliferation of various cancer cell lines. Studies employing molecular docking techniques have suggested that such compounds can effectively bind to specific receptors involved in cancer progression .
Molecular Modelling Studies
Molecular modelling plays a crucial role in understanding the interactions between this compound and biological macromolecules. These studies help predict the binding affinities and modes of action of the compound, aiding in the design of more potent derivatives .
Case Studies
Mechanism of Action
The mechanism of action of N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase, which are crucial for bacterial and cancer cell survival.
Pathways Involved: By inhibiting these enzymes, the compound disrupts essential cellular processes, leading to cell death. For example, inhibition of DNA gyrase prevents DNA replication, while inhibition of tyrosine kinase disrupts signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Core Modifications
- Naphthothiazole vs. The analog in differs in naphtho ring fusion ([1,2-d] vs. [2,1-d]), which may alter electronic distribution and steric interactions.
- Ethyl vs. Methyl Substituents : The 3-ethyl group on the target compound introduces greater steric bulk than the 1-methyl group in , possibly affecting metabolic stability and target engagement.
Sulfonyl Group Variations
- Morpholine Sulfonyl vs. Ethylsulfonyl : The morpholine sulfonyl group in the target compound likely improves water solubility compared to the ethylsulfonyl group in , owing to morpholine’s polar tertiary amine. This modification could enhance bioavailability.
Biological Activity
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is a synthetic compound notable for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, aiming to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Synthesis
The compound features a complex structure that includes a naphtho[2,1-d][1,3]thiazole moiety and a morpholine sulfonyl group. The synthesis typically involves multi-step organic reactions that integrate various reagents and conditions to yield the desired product with high purity.
| Component | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 318.39 g/mol |
| IUPAC Name | This compound |
The synthesis process often utilizes solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the thiazole ring and subsequent modifications.
Antimicrobial Properties
Research indicates that compounds with naphtho[2,1-d][1,3]thiazole structures exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve the generation of reactive oxygen species (ROS), which disrupt cellular functions in pathogens.
Anticancer Activity
Naphtho[2,1-d][1,3]thiazole derivatives have been investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through multiple pathways, including induction of apoptosis and cell cycle arrest . For example, specific derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been noted. Research suggests that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Antimicrobial Study : A derivative of naphtho[2,1-d][1,3]thiazole exhibited significant inhibition of MRSA strains in vitro. The study reported a minimum inhibitory concentration (MIC) of 8 µg/mL .
- Anticancer Research : In a comparative study on various thiazole derivatives, one compound demonstrated IC50 values below 10 µM against several cancer cell lines, indicating potent anticancer activity .
- Inflammation Model : In vivo studies using animal models showed that administration of naphtho[2,1-d][1,3]thiazole derivatives significantly reduced swelling and inflammatory markers in induced arthritis models .
Q & A
Basic: What synthetic strategies are employed to prepare N-[(2E)-3-ethyl-naphthothiazolylidene]-4-(morpholinosulfonyl)benzamide?
Answer:
The synthesis typically involves three key steps:
Core Formation : Cyclization of a substituted 2-aminothiophenol with an aldehyde/ketone under acidic conditions to construct the naphtho[2,1-d]thiazole core (e.g., using acetic acid or HCl as a catalyst) .
Sulfonation : Introduction of the morpholine sulfonyl group via sulfonation of a benzamide intermediate using chlorosulfonic acid, followed by reaction with morpholine .
Coupling Reaction : Amidation between the sulfonated benzoyl chloride and the naphthothiazole amine under basic conditions (e.g., triethylamine in DCM) .
Key Considerations : Solvent choice (DMF for polar intermediates) and temperature control (0–5°C during sulfonation) are critical to avoid side reactions.
Basic: How is the molecular structure of this compound validated?
Answer:
Structural validation employs:
- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystallographic data to confirm bond lengths, angles, and stereochemistry .
- Spectroscopy :
- 1H/13C NMR : Aromatic protons (δ 7.2–8.5 ppm) and morpholine sulfonyl group (δ 3.6–3.8 ppm for CH2) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) with <2 ppm error .
Advanced: How can researchers design assays to evaluate its bioactivity against enzyme targets?
Answer:
Stepwise Approach :
Target Selection : Prioritize kinases or proteases (common targets for sulfonamide-thiazole hybrids) .
Inhibition Assays :
- Fluorescence-Based : Measure IC50 using fluorogenic substrates (e.g., FITC-labeled casein for proteases) .
- Radioisotopic Assays : Use ³²P-ATP for kinase activity.
Cell-Based Validation :
- Cytotoxicity : MTT assay on cancer lines (e.g., HeLa, MCF-7) .
- Apoptosis Markers : Western blot for caspase-3/9 activation .
Data Interpretation : Normalize activity to positive controls (e.g., staurosporine for kinases) and account for solvent interference (DMSO <0.1%) .
Advanced: What computational methods predict binding modes and structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with the morpholine sulfonyl group and π-π stacking with the naphthothiazole .
- QSAR Modeling :
- Descriptors : LogP, polar surface area, and electronegativity of substituents (ethyl vs. methyl on the thiazole).
- Training Set : Include analogs from and to correlate substituent effects with bioactivity .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Contradictions often arise from:
Substituent Variability : Compare analogs with differing groups (e.g., ethyl vs. propyl on the thiazole) that alter lipophilicity and target affinity .
Assay Conditions :
- pH Effects : Sulfonamide ionization (pKa ~6.5) impacts activity in varying buffers .
- Cofactor Requirements : Mg²⁺/ATP concentration in kinase assays .
Statistical Analysis : Apply multivariate regression to isolate variables (e.g., Hansch analysis) and validate with dose-response curves .
Advanced: What strategies optimize solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method) .
- Prodrug Design : Introduce ester groups at the benzamide carbonyl, which hydrolyze in vivo .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) to enhance plasma half-life .
Advanced: How to analyze metabolic stability using in vitro models?
Answer:
- Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS at 0, 15, 30, 60 min .
- CYP450 Inhibition : Screen against CYP3A4/2D9 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Metabolite ID : High-resolution MS/MS (Q-TOF) to detect hydroxylated or demethylated products .
Advanced: What crystallographic challenges arise during structure determination?
Answer:
- Disorder : Ethyl groups on the thiazole may exhibit positional disorder; refine with PART instructions in SHELXL .
- Twinned Crystals : Use PLATON to detect twinning and apply HKLF5 format for data integration .
- Weak Diffraction : Optimize cryoprotection (e.g., 25% glycerol) and collect data at synchrotron sources (λ = 0.9 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
